molecular formula C9H9N3O2S B2435490 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid CAS No. 1452226-14-0

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

Cat. No.: B2435490
CAS No.: 1452226-14-0
M. Wt: 223.25
InChI Key: GYQFDZJEBMHAOK-UHFFFAOYSA-N
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Description

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid is a heterocyclic compound with a unique structure that includes a thieno[2,3-c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3,4-dimethylthieno[2,3-c]pyridazine: Lacks the carboxylic acid group but shares the core structure.

    3,4-Dimethylthieno[2,3-c]pyridazine-6-carboxylic acid: Lacks the amino group but has a similar core structure.

Uniqueness

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for a wide range of chemical modifications and applications. This dual functionality makes it a versatile compound in various fields of research.

Properties

IUPAC Name

5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQFDZJEBMHAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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